molecular formula C6H7NO3 B1196742 1,4,5,6-Tetrahydro-6-oxonicotinic acid CAS No. 5155-13-5

1,4,5,6-Tetrahydro-6-oxonicotinic acid

Cat. No.: B1196742
CAS No.: 5155-13-5
M. Wt: 141.12 g/mol
InChI Key: SDKCWSUZEUBWLP-UHFFFAOYSA-N
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Description

Contextualization within Nicotinic Acid Metabolism Research

Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient for most living organisms, serving as a precursor for the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). While the biosynthesis and function of these coenzymes are well-studied, the degradation of nicotinic acid is an equally important area of research, especially in understanding the carbon and nitrogen cycles in various ecosystems.

Significance as a Metabolic Intermediate in Microbial Systems

The significance of 1,4,5,6-tetrahydro-6-oxonicotinic acid lies in its position as a central intermediate in the anaerobic degradation of nicotinic acid by various bacteria, most notably in species of Clostridium and Eubacterium. expasy.orgresearchgate.nettandfonline.comwikipedia.org In these microorganisms, the breakdown of nicotinic acid provides a source of energy and cellular building blocks.

The formation of this compound is catalyzed by the enzyme 6-hydroxynicotinate reductase (EC 1.3.7.1). researchgate.nettandfonline.comwikipedia.org This enzyme facilitates the reduction of the double bond in the pyridine (B92270) ring of 6-hydroxynicotinic acid, a preceding intermediate in the pathway. This reaction is dependent on a low-potential electron donor, typically ferredoxin. tandfonline.comwikipedia.org The systematic name for this enzyme is 6-oxo-1,4,5,6-tetrahydronicotinate:ferredoxin oxidoreductase. wikipedia.org

The subsequent step in the metabolic cascade involves the enzymatic hydrolysis of this compound. This reaction is carried out by the enzyme enamidase , which cleaves the ring to produce (S)-2-formylglutarate and ammonia (B1221849). This step is crucial as it breaks open the stable heterocyclic ring, allowing for further metabolism into central metabolic intermediates.

The study of this metabolic sequence provides valuable insights into the diverse strategies employed by microorganisms to derive energy from aromatic compounds under anaerobic conditions. Understanding the enzymes and intermediates, such as this compound, involved in these pathways can have implications for biotechnology and bioremediation.

Chemical and Physical Properties

The following table summarizes some of the key computed chemical and physical properties of this compound. nih.gov

PropertyValue
Molecular Formula C₆H₇NO₃
Molecular Weight 141.12 g/mol
IUPAC Name 2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid
CAS Number 5155-13-5
Topological Polar Surface Area 66.4 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
XLogP3 -0.8

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c8-5-2-1-4(3-7-5)6(9)10/h3H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKCWSUZEUBWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199509
Record name 1,4,5,6-Tetrahydro-6-oxonicotinic acid
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Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5155-13-5
Record name 1,4,5,6-Tetrahydro-6-oxo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5155-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,5,6-Tetrahydro-6-oxonicotinic acid
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Record name 1,4,5,6-Tetrahydro-6-oxonicotinic acid
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Biological Occurrence and Enzymatic Pathways of 1,4,5,6 Tetrahydro 6 Oxonicotinic Acid

Identification in Microbial Nicotinate (B505614) Catabolism

1,4,5,6-Tetrahydro-6-oxonicotinic acid emerges during the catabolism of nicotinate, particularly under anaerobic conditions in prokaryotic organisms. The initial step in all known nicotinate catabolism pathways, both aerobic and anaerobic, involves the hydroxylation of nicotinate to form 6-hydroxynicotinic acid. nih.gov The subsequent metabolic fate of 6-hydroxynicotinic acid varies depending on the organism and the presence of oxygen.

In the absence of oxygen, certain prokaryotes employ unique fermentation or anaerobic respiration pathways to degrade nicotinate, where this compound is a central molecule.

The anaerobic soil bacterium Eubacterium barkeri (reclassified within the Clostridium cluster) ferments nicotinate to products like pyruvate (B1213749) and propionate (B1217596) in a well-characterized pathway. nih.govnih.gov In this fermentation process, this compound serves as a crucial intermediate. nih.gov It is formed by the reduction of 6-hydroxynicotinate. nih.govresearchgate.net Following its formation, the cyclic enamide bond in 1,4,5,6-tetrahydro-6-oxonicotinate (B1259190) is hydrolyzed by an enzyme called enamidase. nih.govnih.gov This ring-opening step yields (S)-2-formylglutarate and ammonia (B1221849), which are then further metabolized. nih.govresearchgate.net A gene cluster containing all the necessary enzymes for this unique fermentation has been identified and sequenced in E. barkeri. nih.govnih.gov

The nitrogen-fixing bacterium Azorhizobium caulinodans also catabolizes nicotinate, where it can serve as a respiratory electron donor. nih.govwikipedia.org The pathway involves the initial oxidation of nicotinate to 6-hydroxynicotinate. nih.govasm.org Subsequently, 6-hydroxynicotinate is reduced to 1,4,5,6-tetrahydro-6-oxonicotinate. nih.gov Similar to the pathway in Clostridium, the next step is a hydrolytic ring cleavage that releases the pyridine (B92270) nitrogen as ammonium (B1175870), which can augment the cell's anabolic nitrogen pools. nih.gov The complete catabolism in A. caulinodans ultimately yields two molecules of CO2, two molecules of acetyl-CoA, and ammonium. nih.gov Studies on mutants have shown that nicotinate catabolism is linked to the stimulation of nitrogen fixation rates in this organism. nih.govasm.org

Table 1: Role of this compound in Prokaryotic Nicotinate Catabolism

OrganismPathway TypePrecursorProduct of Subsequent StepMetabolic Significance
Eubacterium barkeri Anaerobic Fermentation6-Hydroxynicotinic acid(S)-2-Formylglutarate + AmmoniaIntermediate in fermentation of nicotinate to pyruvate and propionate. nih.govnih.gov
Azorhizobium caulinodans Anaerobic Respiration6-Hydroxynicotinic acidAmmonium + Glutarate pathway intermediatesIntermediate in the complete degradation of nicotinate to CO2, acetyl-CoA, and ammonium; stimulates N2 fixation. nih.govasm.org

The synthesis of this compound is a reductive step catalyzed by a specific class of enzymes acting on a hydroxylated precursor.

In both Eubacterium barkeri and Azorhizobium caulinodans, the immediate precursor for the formation of this compound is 6-hydroxynicotinic acid. nih.govresearchgate.netnih.gov The catabolism of nicotinate universally begins with its hydroxylation to 6-hydroxynicotinic acid, a reaction catalyzed by nicotinate dehydrogenase. nih.govjmb.or.kr This initial step prepares the stable aromatic pyridine ring for subsequent reduction or further hydroxylation. In the anaerobic pathways discussed, the next crucial transformation is the reduction of the pyridine ring of 6-hydroxynicotinic acid to yield the tetrahydro- intermediate. nih.govnih.govnih.gov

The reduction of 6-hydroxynicotinate to 1,4,5,6-tetrahydro-6-oxonicotinate is catalyzed by the enzyme 6-hydroxynicotinate reductase. nih.govresearchgate.net In Eubacterium barkeri, this reductase has been purified and characterized. It is a complex enzyme containing a covalently bound flavin cofactor, one [2Fe-2S] cluster, and two [4Fe-4S] clusters. nih.gov Early studies on Clostridium barkeri (an earlier classification) identified this reductive step as being ferredoxin-dependent. nih.gov Ferredoxins are small iron-sulfur proteins that act as electron carriers in a variety of metabolic pathways. wikipedia.orgresearchgate.net The ferredoxin-dependent nature of the reductase indicates its integration with the cell's central electron transfer networks for generating the necessary reducing power. nih.govnih.gov

Table 2: Enzymatic Formation of this compound

EnzymeSubstrate (Precursor)ProductOrganism ExampleCofactors/Dependencies
6-Hydroxynicotinate Reductase6-Hydroxynicotinic acidThis compoundEubacterium barkeriFlavin, [2Fe-2S], [4Fe-4S], Ferredoxin-dependent. nih.govnih.gov

Subsequent Transformations and End Products of this compound Degradation

A key step in the breakdown of this compound involves the hydrolytic opening of its heterocyclic ring. In the anaerobic bacterium Eubacterium barkeri, this reaction is mediated by a bifunctional Fe-Zn enzyme known as enamidase, which belongs to the amidohydrolase family. researchgate.net This enzyme catalyzes the hydrolysis of the cyclic amide bond, leading to the formation of (S)-2-formylglutarate and ammonia. researchgate.net

In contrast, the eukaryotic fungus Aspergillus nidulans employs a different hydrolytic ring-opening strategy. researchgate.netbiorxiv.org In its nicotinate degradation pathway, a cyclic imidase called HxnM acts on the intermediate 3-hydroxypiperidine-2,6-dione (B13845703), opening the ring between the nitrogen and the C2 carbon to produce α-hydroxyglutaramate. biorxiv.org This compound is not observed in the known prokaryotic pathways, underscoring a key difference in the metabolic logic between these organisms. researchgate.netnih.gov

Deamination, the removal of an amino group, is an integral part of nicotinate degradation. In the Eubacterium barkeri pathway, the hydrolytic ring-opening of 1,4,5,6-tetrahydro-6-oxonicotinate by enamidase directly releases ammonia, achieving deamination. researchgate.netscribd.com In Aspergillus nidulans, the amide group of α-hydroxyglutaramate is hydrolyzed by the HxnN amide hydrolase, also releasing ammonia and forming α-hydroxyglutarate. biorxiv.org

Decarboxylation, the removal of a carboxyl group, is another crucial reaction in some nicotinate degradation pathways. scispace.comresearchgate.net For instance, in aerobic bacteria like Pseudomonas putida, the degradation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine (B106003) is catalyzed by the FAD-dependent monooxygenase NicC, which performs a decarboxylative hydroxylation. researchgate.netnih.gov In some fermentative bacteria, glutarate can be decarboxylated to butyrate (B1204436) and CO2. nih.gov

Following ring-opening and initial processing, the degradation pathways converge on the formation of various aliphatic dicarboxylic acids. In Eubacterium barkeri, (S)-2-formylglutarate is reduced by an NADH-dependent dehydrogenase to (S)-2-(hydroxymethyl)glutarate. researchgate.net This is then predicted to be converted to 2-methyleneglutarate (B1258928) by a [4Fe-4S]-containing serine dehydratase-like enzyme. researchgate.net

In other anaerobic bacteria, glutarate itself is a key intermediate that can be fermented to products like butyrate and isobutyrate. nih.gov The pathway in these organisms can involve the decarboxylation of glutaconyl-CoA to crotonyl-CoA. nih.gov

The degradation pathway in Aspergillus nidulans also leads to aliphatic intermediates, with the formation of α-hydroxyglutarate from the ring-opening product. researchgate.netbiorxiv.org This highlights a common theme of converting the initial heterocyclic substrate into more readily metabolized linear dicarboxylates.

Table 1: Key Aliphatic Intermediates in Nicotinate Degradation

IntermediatePrecursorOrganism/PathwayReference
(S)-2-Formylglutarate1,4,5,6-Tetrahydro-6-oxonicotinateEubacterium barkeri (Anaerobic) researchgate.net
α-Hydroxyglutaramate3-Hydroxypiperidine-2,6-dioneAspergillus nidulans (Eukaryotic) researchgate.netbiorxiv.org
α-Hydroxyglutarateα-HydroxyglutaramateAspergillus nidulans (Eukaryotic) biorxiv.org
GlutarateVariousFermentative Bacteria nih.gov
2-Methyleneglutarate(S)-2-(hydroxymethyl)glutarateEubacterium barkeri (Anaerobic) researchgate.net

Vitamin B12 (cobalamin) and its coenzyme forms are crucial for certain enzymatic reactions, particularly rearrangements and methyl group transfers. mdpi.comoregonstate.edu While not directly involved in the initial steps of 1,4,5,6-tetrahydro-6-oxonicotinate degradation, vitamin B12-dependent enzymes can play a role in the subsequent metabolism of the resulting aliphatic intermediates in some organisms. For example, methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, is involved in the metabolism of propionyl-CoA, which can be derived from the breakdown of some dicarboxylic acids. youtube.com The metabolism of vitamin B12 itself is a complex process, involving multiple proteins for its absorption and transport. mdpi.comyoutube.com Deficiencies in vitamin B12 can lead to the accumulation of intermediates like methylmalonic acid. oregonstate.edu

Comparative Analysis of Nicotinate Degradation Pathways

The strategies for degrading nicotinate exhibit significant diversity between prokaryotic and eukaryotic microorganisms, reflecting convergent evolution to utilize this common nutrient source. researchgate.netbiorxiv.org

The differences between the anaerobic prokaryotic pathway found in organisms like Eubacterium barkeri and the aerobic eukaryotic pathway in Aspergillus nidulans are striking. researchgate.netnih.gov

Initial Steps: While both pathways eventually lead to the breakdown of the pyridine ring, the initial enzymatic steps and intermediates are distinct. A. nidulans hydroxylates nicotinic acid to 6-hydroxynicotinic acid, then to 2,5-dihydroxypyridine, and further to 2,3,6-trihydroxypyridine (B1195510) before ring saturation and opening. biorxiv.orgnih.gov The anaerobic pathway in E. barkeri involves the reduction of 6-hydroxynicotinate to 1,4,5,6-tetrahydro-6-oxonicotinate. nih.govnih.gov

Ring-Opening Products: As mentioned, the hydrolytic ring-opening step yields different products. The prokaryotic pathway produces (S)-2-formylglutarate, while the eukaryotic pathway in A. nidulans generates α-hydroxyglutaramate, a compound not found in prokaryotic routes. researchgate.netresearchgate.net

Novel Intermediates: The A. nidulans pathway features several intermediates that have not been identified in any prokaryotic nicotinate degradation pathway, including 3-hydroxypiperidine-2,6-dione and 5,6-dihydroxypiperidine-2-one. biorxiv.orgnih.gov

Oxygen Requirement: The degradation of aromatic compounds in anaerobic bacteria proceeds in the absence of oxygen, often utilizing CoA thioesters to facilitate reduction reactions. nih.gov In contrast, the pathway in A. nidulans is aerobic.

Convergent Evolution: Despite these differences, the ability of both prokaryotes and eukaryotes to catabolize nicotinate illustrates convergent evolution, where different organisms have independently evolved pathways to utilize the same substrate. researchgate.netbiorxiv.org

Table 2: Comparison of Nicotinate Degradation Pathways

FeatureProkaryotic (Anaerobic - E. barkeri)Eukaryotic (Aspergillus nidulans)
Key Intermediate 1,4,5,6-Tetrahydro-6-oxonicotinate2,3,6-Trihydroxypyridine, 3-Hydroxypiperidine-2,6-dione
Ring-Opening Enzyme Enamidase (Amidohydrolase)HxnM (Cyclic imidase)
Ring-Opening Product (S)-2-Formylglutarateα-Hydroxyglutaramate
Oxygen Requirement AnaerobicAerobic
Unique Metabolites -3-Hydroxypiperidine-2,6-dione, 5,6-Dihydroxypiperidine-2-one, α-Hydroxyglutaramate
References researchgate.netnih.gov researchgate.netbiorxiv.orgnih.gov

Detection and Identification in Metabolic Profiling Studies of Complex Biological Systems

The detection of this compound is primarily associated with studies of the metabolism of microorganisms that utilize the anaerobic nicotinic acid fermentation pathway. While not commonly found in broad metabolic profiling of human samples, its presence is a definitive marker for this specific bacterial metabolic activity.

A comprehensive molecular and functional analysis of nicotinate catabolism in Eubacterium barkeri (now Clostridium barkeri) successfully identified and characterized the intermediates of the pathway, including this compound. nih.govnih.gov In this research, the compound was identified within the metabolic profile of the bacterium when grown on nicotinic acid. The study involved cloning and sequencing the gene cluster responsible for the pathway and purifying and characterizing the enzymes. The identity of this compound as an intermediate was confirmed through the characterization of the enzyme that catalyzes its formation, 6-hydroxynicotinate reductase, and the enzyme that further metabolizes it, enamidase. nih.gov

The compound is also listed in the Metabolomics Workbench, a public repository of metabolomics data, which suggests its detection in various experimental contexts, though specific large-scale profiling studies in complex biological systems like human body fluids are not prominently published. nih.gov Its identification in any biological sample would strongly indicate the metabolic activity of gut microbiota or other bacterial communities capable of anaerobic nicotinate fermentation.

Table 2: Research Findings on the Detection of this compound

Study Focus Organism Sample Type Key Findings Reference
Molecular and functional analysis of nicotinate catabolism Eubacterium barkeri (Clostridium barkeri) Bacterial cell extracts Confirmed as a key intermediate in the anaerobic fermentation of nicotinic acid. Formed by 6-hydroxynicotinate reductase and hydrolyzed by enamidase. nih.govnih.gov

Synthetic Chemistry Approaches to 1,4,5,6 Tetrahydro 6 Oxonicotinic Acid and Its Analogs

Development of Chemical Synthesis Routes for 1,4,5,6-Tetrahydro-6-oxonicotinic Acid

The synthesis of this compound, also known by its IUPAC name 2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid, can be approached through various synthetic strategies. nih.gov One plausible and efficient method involves the reduction of a more unsaturated precursor, such as 6-hydroxynicotinic acid.

Catalytic hydrogenation is a widely utilized method for the reduction of aromatic rings, including pyridine (B92270) systems. libretexts.org While carboxylic acids and their derivatives are generally less reactive to catalytic hydrogenation than alkenes or alkynes, the use of specific catalysts like platinum under increased temperature and pressure can facilitate the reduction of the pyridine ring. libretexts.org Therefore, a viable route to this compound is the catalytic hydrogenation of 6-hydroxynicotinic acid. This transformation would reduce the aromatic pyridine ring to the desired tetrahydropyridone structure.

Another potential route could involve multi-component reactions, such as a Hantzsch-type synthesis, which is known for producing dihydropyridines. wikipedia.orgnih.gov By carefully selecting the starting materials, it is conceivable to construct the tetrahydropyridone carboxylic acid scaffold directly. For instance, a reaction involving a β-ketoester, an aldehyde, and an ammonia (B1221849) source can be tailored to yield the desired product. organic-chemistry.org

A well-established method for the synthesis of substituted pyridones involves the ring-cleavage and rearrangement of coumalic acid and its derivatives. While this method is commonly used to produce fully aromatic pyridones like 6-hydroxynicotinic acid, it provides a key precursor for subsequent reduction to the tetrahydro-level.

The synthesis of 6-hydroxynicotinic acid from coumalic acid typically involves a two-step process. First, coumalic acid is esterified, for example, by reaction with methanol (B129727) in the presence of concentrated sulfuric acid to yield methyl coumalate. Subsequently, treatment of the methyl coumalate with ammonium (B1175870) hydroxide (B78521) initiates a ring-opening and recyclization cascade to form the 6-hydroxynicotinic acid. This product can then, as previously mentioned, be subjected to catalytic hydrogenation to afford this compound.

Chemical Reactivity and Transformation Studies of the this compound Scaffold

The chemical reactivity of the this compound scaffold is characterized by the presence of several functional groups: a cyclic amide (lactam), a conjugated enamine system, and a carboxylic acid. This combination of functionalities allows for a variety of chemical transformations.

The dihydropyridine (B1217469) ring system is known to be susceptible to both oxidation and reduction reactions. Oxidation can lead to the corresponding aromatic pyridine derivative, 6-hydroxynicotinic acid. Conversely, further reduction could potentially saturate the remaining double bond. The reactivity of 1,4-dihydropyridines towards radicals has been studied, indicating that they can act as scavengers of alkyl and alkylperoxyl radicals. nih.gov The primary product of such reactions is the corresponding pyridine derivative. nih.gov

The carboxylic acid group can undergo typical transformations such as esterification or conversion to an amide. For example, esterification can be achieved by reaction with an alcohol in the presence of an acid catalyst. The amide functionality within the ring can be N-alkylated or N-arylated under suitable conditions. Decarboxylation of related 2-pyridone-3-carboxylic acids has been achieved using potassium carbonate in toluene, suggesting that the carboxylic acid group on the this compound scaffold could also be removed under certain conditions. nih.govbrieflands.com

Synthesis of Structurally Related Pyridone Carboxylic Acid Derivatives as Research Building Blocks

A wide array of structurally related pyridone carboxylic acid derivatives have been synthesized to serve as building blocks for drug discovery and materials science. znaturforsch.comresearchgate.net These syntheses often employ multi-component reactions that allow for the rapid generation of molecular diversity.

One common approach is the Biginelli reaction or similar multi-component condensations. For instance, the one-pot reaction of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) can yield dihydropyrimidinones, which share a similar heterocyclic core. znaturforsch.comresearchgate.net Zirconium(IV) chloride has been reported as an efficient catalyst for the synthesis of 3,4-dihydropyrimidine-5-carboxamides. znaturforsch.com

The synthesis of various substituted 2-pyridones often involves tandem reactions. For example, a condensation of propiolamide (B17871) with cyclic β-keto methyl esters, followed by an intramolecular ring closure and decarboxylation, can produce fused 2-pyridone ring systems. nih.gov Furthermore, functionalized 2-pyridone-3-carboxylic acids have been synthesized through a three-component reaction of 3-formylchromones, primary amines, and Meldrum's acid. nih.govbrieflands.com

The development of solid-phase synthesis methods has also facilitated the creation of libraries of substituted 1,4,5,6-tetrahydro-6-oxopyridine-3-carboxylic acids, highlighting their importance as scaffolds in combinatorial chemistry.

Below is a table summarizing some of the synthetic methods for related pyridone carboxylic acid derivatives:

Product TypeSynthetic MethodKey ReagentsReference(s)
3,4-Dihydropyrimidin-2(1H)-one-5-carboxamides Three-component Biginelli reactionAldehyde, β-ketoester, Urea, Zirconium(IV) chloride znaturforsch.comresearchgate.net
Fused 2-Pyridone Ring Systems Tandem condensation, intramolecular ring closure, and decarboxylationPropiolamide, Cyclic β-keto methyl esters nih.gov
Functionalized 2-Pyridone-3-carboxylic Acids Three-component reaction3-Formylchromone, Primary amines, Meldrum's acid nih.govbrieflands.com
Substituted 1,4,5,6-Tetrahydro-6-oxopyridine-3-carboxylic Acids Solid-phase synthesisPolymer-supported reagents

Advanced Analytical Methodologies for Research on 1,4,5,6 Tetrahydro 6 Oxonicotinic Acid

Application of Advanced Spectroscopic Techniques for Research-Level Characterization

Spectroscopic methods are central to the structural identification and confirmation of novel or known metabolites in biological extracts. For a compound like 1,4,5,6-Tetrahydro-6-oxonicotinic acid, a combination of NMR and MS provides a comprehensive analytical workflow.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For the structural elucidation of this compound, both ¹H and ¹³C NMR would be essential.

Detailed experimental NMR data for this compound is not extensively reported in publicly available literature. However, based on its known structure, a theoretical analysis of its expected NMR spectra can be made. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the saturated and unsaturated portions of the ring, as well as for the exchangeable protons of the carboxylic acid and amide groups. The coupling patterns between adjacent protons would be critical in confirming the connectivity of the atoms within the tetrahydro-pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, based on the chemical structure, as detailed experimental data is not widely available.)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2 - ~130-140
H3 ~6.5-7.0 -
C3 ~120-130 -
C4 ~2.5-3.0 ~25-35
H4 ~2.5-3.0 -
C5 ~2.0-2.5 ~20-30
H5 ~2.0-2.5 -
C6 - ~165-175 (lactam C=O)
N1-H ~7.5-8.5 (amide) -

Mass spectrometry is a critical tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of this compound, which has a molecular formula of C₆H₇NO₃ and a monoisotopic mass of 141.0426 Da. rsc.org This precise mass measurement is crucial for confirming the elemental composition of the molecule.

Upon ionization in the mass spectrometer, the molecular ion would undergo fragmentation. While detailed experimental fragmentation data is scarce, a plausible fragmentation pattern can be predicted based on the functional groups present in the molecule. Key fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The presence of the carboxylic acid group would likely lead to a prominent fragment corresponding to the loss of CO₂ (44 Da).

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Note: This table is predictive, based on the chemical structure and general fragmentation principles.)

m/z (mass-to-charge ratio) Proposed Fragment Ion Plausible Neutral Loss
141 [M]+• (Molecular Ion) -
124 [M - OH]+ Loss of hydroxyl radical
97 [M - CO₂]+• Loss of carbon dioxide
96 [M - COOH]+ Loss of carboxyl radical

Utilization of Stable Isotope Labeling for Metabolic Pathway Tracing and Flux Analysis

Stable isotope labeling is a powerful technique to trace the metabolic fate of compounds in biological systems and to quantify the flux through metabolic pathways. In the context of this compound, this methodology has been instrumental in understanding its role in the anaerobic degradation of nicotinic acid by microorganisms such as Clostridium barkeri (now known as Eubacterium barkeri). libretexts.orglibretexts.org

Research has shown that in these bacteria, nicotinic acid is first hydroxylated to 6-hydroxynicotinic acid. libretexts.orgnih.gov This intermediate is then reduced to form this compound. libretexts.orgnih.govchemguide.co.uk By using nicotinic acid labeled with stable isotopes, such as ¹³C or ¹⁵N, researchers can track the incorporation of these labels into the downstream metabolites.

For instance, by feeding the bacteria with [¹³C]-labeled nicotinic acid and analyzing the resulting metabolites by mass spectrometry, the appearance of the ¹³C label in this compound would confirm its position in the metabolic pathway. The pattern and extent of label incorporation can provide quantitative data on the rate of its formation and subsequent conversion, a practice known as metabolic flux analysis. nih.govfrontiersin.org This approach allows for a dynamic view of the metabolic network, revealing the flow of atoms through the pathway under different physiological conditions.

Table 3: Application of Stable Isotope Labeling in Studying this compound Metabolism

Labeled Precursor Analytical Technique Key Finding Reference
Labeled Nicotinic Acid Mass Spectrometry Tracing the conversion to this compound libretexts.org

Future Directions and Research Perspectives on 1,4,5,6 Tetrahydro 6 Oxonicotinic Acid

Elucidation of Undefined Enzymatic Steps in its Catabolism

The microbial degradation of nicotinic acid (NA) occurs through various pathways, with the one in Pseudomonas putida being among the most studied. asm.orgnih.gov This pathway involves the initial hydroxylation of NA to 6-hydroxynicotinic acid (6-HNA) by a two-component hydroxylase, NicA and NicB. asm.org The subsequent conversion of 6-HNA to 2,5-dihydroxypyridine (B106003) (2,5-DHP) is catalyzed by the FAD-dependent monooxygenase NicC. asm.orgnih.govnih.gov From 2,5-DHP, a series of enzymes including NicX, NicD, NicF, and NicE catalyze the ring opening and further conversion to fumaric acid, an intermediate of the citric acid cycle. asm.org

However, an alternative anaerobic pathway, identified in Clostridium species, involves the reduction of 6-HNA. In this pathway, the enzyme 6-hydroxynicotinate reductase, a ferredoxin-dependent oxidoreductase, catalyzes the reduction of 6-HNA to form 1,4,5,6-tetrahydro-6-oxonicotinic acid. nih.gov The subsequent enzymatic steps that process this intermediate are not as clearly defined as the aerobic pathway. The enzymes responsible for the hydrolysis and further degradation of this compound to join central metabolism are yet to be fully characterized. Future research must focus on identifying and characterizing these downstream enzymes to complete our understanding of this metabolic route. This involves gene identification through genomic analysis of organisms known to utilize this pathway, followed by recombinant expression and biochemical characterization of the encoded proteins.

Table 1: Key Enzymes in Selected Nicotinic Acid Catabolic Pathways

Enzyme Name Gene(s) Organism Example Reaction Citation
Nicotinate (B505614) Dehydrogenase nicAB Pseudomonas putida Nicotinic acid → 6-Hydroxynicotinic acid asm.orgnih.gov
6-Hydroxynicotinate 3-monooxygenase nicC Pseudomonas putida 6-Hydroxynicotinic acid → 2,5-Dihydroxypyridine asm.orgnih.gov
2,5-Dihydroxypyridine dioxygenase nicX Pseudomonas putida 2,5-Dihydroxypyridine → N-Formylmaleamate nih.gov
Maleamate amidase nicF Pseudomonas putida Maleamate → Maleic acid + NH₄⁺ nih.gov
6-Hydroxynicotinate Reductase (Not specified) Clostridium species 6-Hydroxynicotinic acid → this compound nih.gov
Unknown Hydrolase/Dehydrogenase ? Clostridium species This compound → Downstream metabolites N/A

Exploration of Novel Biotransformation Capabilities and Applications

Biotransformation leverages enzymes to perform specific chemical conversions, often with high selectivity and under mild conditions. nih.gov While the biotransformation of precursors like 3-cyanopyridine (B1664610) to nicotinic acid is well-established, the use of metabolic intermediates like this compound as a substrate for producing valuable chemicals is a largely unexplored frontier. nih.govresearchgate.net

The chemical structure of this compound, which contains a lactam (cyclic amide) ring and a carboxylic acid moiety, presents several opportunities for enzymatic modification. Future research could investigate the use of various enzyme classes to generate novel and potentially chiral synthons. For example, specific hydrolases could catalyze the stereoselective opening of the lactam ring to produce linear amino acids. Dehydrogenases could introduce new double bonds at specific positions, leading to different unsaturated heterocyclic compounds. The carboxylic acid group itself is a handle for modification by enzymes such as carboxylic acid reductases (CARs), which can convert it into an alcohol or aldehyde, further expanding the range of possible products. semanticscholar.org Screening enzyme libraries for activity on this substrate could uncover biocatalysts capable of generating a diverse portfolio of nicotinic acid derivatives for applications in pharmaceuticals and agrochemicals. nih.gov

Table 2: Potential Biotransformation Reactions for this compound

Enzyme Class Potential Reaction Potential Product Class
Hydrolases (Lactamases) Stereoselective ring-opening Chiral linear amino dicarboxylic acids
Dehydrogenases Introduction of new double bonds Novel dihydropyridine (B1217469) or pyridine (B92270) derivatives
Carboxylic Acid Reductases (CARs) Reduction of the carboxyl group Hydroxymethyl or formyl tetrahydropyridinones
Transaminases (Following reduction/decarboxylation) Amination Aminated heterocyclic compounds
Oxygenases (e.g., P450s, UPOs) Hydroxylation at various positions Hydroxylated analogs

Development of Chemoenzymatic Synthesis Strategies for this compound and its Analogs

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysis to create complex molecules. researchgate.net While this compound is a metabolic intermediate rather than a common synthetic target, chemoenzymatic strategies could be developed for the efficient production of its analogs, which may possess interesting biological activities.

A promising future direction involves a convergent synthesis approach. A variety of substituted 6-hydroxynicotinic acid precursors could be produced through established chemical methods. These precursors could then serve as substrates for the key enzymatic step: the stereoselective reduction catalyzed by 6-hydroxynicotinate reductase or an engineered variant thereof. This would yield a library of this compound analogs with diverse substitutions. The mild and specific conditions of the enzymatic reaction would be advantageous, potentially avoiding the need for complex protecting group strategies that are often required in purely chemical syntheses. This approach would enable the exploration of the structure-activity relationship of this class of compounds for potential pharmaceutical applications.

Computational Studies on Reaction Mechanisms and Enzyme-Substrate Interactions Involving this compound

Computational methods, including molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM), are powerful tools for investigating enzyme function at a molecular level. frontiersin.org Such studies have been applied to enzymes in the nicotinic acid degradation pathway, such as 6-hydroxynicotinate 3-monooxygenase (NicC), to provide insights into its kinetic mechanism and substrate binding. nih.gov

A significant future research avenue is the application of these computational techniques to the enzymes that produce and consume this compound. For the 6-hydroxynicotinate reductase, computational modeling could help elucidate the binding mode of the 6-HNA substrate and the ferredoxin cofactor. MD simulations could reveal the conformational changes required for catalysis and substrate recognition, while QM/MM calculations could map the reaction energy profile of the reduction, identifying the transition state and key catalytic residues. This knowledge is crucial for guiding protein engineering efforts aimed at altering the enzyme's substrate specificity to accept a wider range of substituted 6-hydroxynicotinic acids, thereby facilitating the chemoenzymatic synthesis of novel analogs as described in the previous section.

Table 3: Application of Computational Methods to Enzymes Acting on this compound

Computational Method Research Goal Potential Outcome
Homology Modeling Predict the 3D structure of uncharacterized enzymes (e.g., 6-hydroxynicotinate reductase). A structural model to serve as a basis for further studies.
Molecular Docking Predict the binding orientation of substrates and analogs in the active site. Identify key enzyme-substrate interactions and screen virtual compound libraries.
Molecular Dynamics (MD) Simulations Analyze protein flexibility, conformational changes, and stability of the enzyme-substrate complex. Understand the dynamic process of substrate binding and product release.
QM/MM Calculations Elucidate the detailed enzymatic reaction mechanism and transition states. Pinpoint catalytic residues and understand the chemical basis of catalysis for rational enzyme design.

Q & A

Basic: What is the metabolic role of 1,4,5,6-tetrahydro-6-oxonicotinic acid in microbial degradation pathways?

Answer:
this compound (THON) is a key intermediate in the anaerobic degradation of nicotinic acid by Clostridium species. It is formed via the reduction of 6-hydroxynicotinic acid by the enzyme 6-hydroxynicotinate reductase (EC 1.3.7.1), which requires reduced ferredoxin or methyl viologen as an electron donor . THON is subsequently metabolized to α-methylenegluaric acid and further to propionic acid, acetic acid, CO₂, and ammonium, highlighting its role in carbon and nitrogen cycling .
Methodological Insight:
To confirm THON’s presence in microbial pathways, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to track intermediates in Clostridium cultures supplemented with nicotinic acid. Enzyme assays using purified 6-hydroxynicotinate reductase under anaerobic conditions can validate redox dependencies .

Basic: How can researchers distinguish this compound from structurally similar intermediates in nicotinate metabolism?

Answer:
THON is distinguishable via its unique spectral properties and enzymatic reactivity. Nuclear magnetic resonance (NMR) analysis reveals characteristic proton signals at δ 2.5–3.0 ppm (tetrahydro ring protons) and δ 5.8 ppm (oxo group). Additionally, THON is reversibly converted to 6-hydroxynicotinic acid by EC 1.3.7.1, a reaction absent in other intermediates like methylitaconic acid or dimethylmaleic acid .
Methodological Insight:
Use differential scanning calorimetry (DSC) to compare melting points and enzyme-specific assays (e.g., monitoring ferredoxin oxidation rates) to confirm identity. Cross-referencing with synthetic standards via thin-layer chromatography (TLC) in acidic solvent systems (e.g., ethyl acetate:acetic acid, 9:1) enhances specificity .

Advanced: What experimental approaches resolve contradictions in proposed pathways for THON metabolism across bacterial species?

Answer:
Discrepancies arise in the sequence of intermediates (e.g., whether α-methylenegluaric acid precedes or follows methylitaconic acid). To resolve this, isotope-labeling experiments (e.g., ¹³C-nicotinic acid) combined with time-resolved metabolomics can map flux dynamics. For example, in Clostridium sp., methylitaconic acid formation is vitamin B₁₂-dependent, confirmed via gene knockout studies targeting the α-methylenegluarate mutase (EC 5.4.99.2) .
Methodological Insight:
Employ CRISPR-Cas9 mutagenesis to disrupt cobalamin biosynthesis genes in model organisms (e.g., Eubacterium barkeri). Monitor metabolite accumulation via LC-MS in B₁₂-depleted vs. supplemented conditions .

Advanced: How does the redox state of ferredoxin influence the reversibility of THON synthesis in enzymatic assays?

Answer:
The enzyme 6-hydroxynicotinate reductase (EC 1.3.7.1) catalyzes the reversible reduction of 6-hydroxynicotinic acid to THON, with directionality dictated by ferredoxin redox potential. Under low electron pressure (oxidized ferredoxin), the reaction favors THON oxidation. Conversely, reduced ferredoxin drives THON synthesis .
Methodological Insight:
Use potentiostats to control ferredoxin redox states in vitro. Quantify reaction equilibria via UV-Vis spectroscopy at 340 nm (NADH/NAD⁺ absorbance) or electron paramagnetic resonance (EPR) to monitor ferredoxin spin states .

Advanced: What strategies optimize the in vitro reconstitution of THON-dependent pathways for synthetic biology applications?

Answer:
Reconstitution requires co-purification of EC 1.3.7.1 with ferredoxin and pyruvate:ferredoxin oxidoreductase to regenerate reducing equivalents. A modular system with immobilized enzymes on redox-active matrices (e.g., graphene oxide) enhances electron transfer efficiency. Kinetic modeling of Michaelis-Menten parameters (e.g., Kₐ for pyruvate ≈ 0.5 mM) ensures pathway balance .
Methodological Insight:
Develop a chemostat-based bioreactor with real-time monitoring of dissolved oxygen (maintained at <0.1 ppm) and redox potential. Use quartz crystal microbalance (QCM) sensors to track enzyme-substrate binding kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.